molecular formula C6H12N2O2 B3196663 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- CAS No. 1000577-51-4

2-Piperazinone, 5-(hydroxymethyl)-1-methyl-

Cat. No.: B3196663
CAS No.: 1000577-51-4
M. Wt: 144.17 g/mol
InChI Key: VUEWNNPYZRXMIJ-UHFFFAOYSA-N
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Description

2-Piperazinone, 5-(hydroxymethyl)-1-methyl- is a heterocyclic organic compound that features a piperazinone ring with a hydroxymethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinone, 5-(hydroxymethyl)-1-methyl- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazinone derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazinone derivatives .

Industrial Production Methods: Industrial production of piperazinone derivatives often involves large-scale reactions using readily available starting materials. The cyclization of 1,2-diamine derivatives with sulfonium salts is a scalable method that can be adapted for industrial production .

Properties

IUPAC Name

5-(hydroxymethyl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-5(4-9)7-2-6(8)10/h5,7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEWNNPYZRXMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272709
Record name 5-(Hydroxymethyl)-1-methyl-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-51-4
Record name 5-(Hydroxymethyl)-1-methyl-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-1-methyl-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperazinone, 5-(hydroxymethyl)-1-methyl-
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Reactant of Route 5
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Reactant of Route 6
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